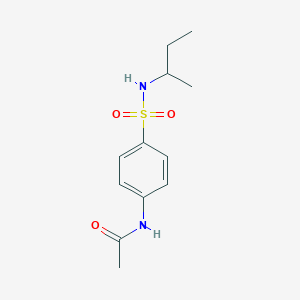
5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile is a novel chemical compound that has gained significant attention in the scientific research community. It is a pyrazole-based compound that has shown promising results in a variety of biological applications.
Aplicaciones Científicas De Investigación
The unique chemical structure of 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile makes it a promising compound for a variety of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has shown to reduce inflammation in animal models. It has also been studied for its potential as an anti-microbial agent, as it has shown to have activity against a variety of bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting various cellular pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of certain enzymes that are involved in these pathways, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation in animal models, and have activity against a variety of bacterial and fungal strains. Additionally, it has been shown to have low toxicity in vitro, which makes it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile in lab experiments is its unique chemical structure, which makes it a promising compound for a variety of scientific research applications. Additionally, it has been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult for some researchers to obtain.
Direcciones Futuras
There are several future directions for research involving 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile. One direction is to further investigate its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another direction is to investigate its potential as an anti-inflammatory and anti-microbial agent, as it has shown activity against a variety of bacterial and fungal strains. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile is a complex process that involves several steps. The first step involves the reaction of 6-naphthalen-1-yloxy-2-phenylpyrimidin-4-amine with ethyl cyanoacetate to form 5-ethyl-2-phenyl-6-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrimidin-4-amine. The second step involves the reaction of this intermediate product with hydrazine hydrate to form 5-amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile.
Propiedades
Nombre del producto |
5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile |
|---|---|
Fórmula molecular |
C26H20N6O |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
5-amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C26H20N6O/c1-2-21-20(16-27)25(28)32(31-21)23-15-24(30-26(29-23)18-10-4-3-5-11-18)33-22-14-8-12-17-9-6-7-13-19(17)22/h3-15H,2,28H2,1H3 |
Clave InChI |
DVXKYIJIPVPGEV-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54 |
SMILES canónico |
CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)



![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)






![N-[4-(cyclohexyloxy)phenyl]acetamide](/img/structure/B269486.png)